Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-

Brk/PTK6 inhibitor Kinase selectivity Oncology

The compound Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- (CAS 787590-95-8) is a heterocyclic small molecule (C13H10F2N4, MW 260.24 g/mol) belonging to the imidazo[1,2-a]pyrazin-8-amine pharmacophore family. This core scaffold is recognized for its versatility in medicinal chemistry, having yielded potent inhibitors of kinases such as Brk/PTK6 and Bruton's tyrosine kinase (BTK), as well as adenosine receptor antagonists.

Molecular Formula C13H10F2N4
Molecular Weight 260.24 g/mol
CAS No. 787590-95-8
Cat. No. B15212944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-
CAS787590-95-8
Molecular FormulaC13H10F2N4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=C(C=C(C=C3)F)F
InChIInChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)9-3-2-8(14)6-10(9)15/h2-7H,1H3,(H,16,17)
InChIKeyKVQUERKGMDUCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

787590-95-8 (3-(2,4-Difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine): Core Identity and Scaffold Positioning


The compound Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl- (CAS 787590-95-8) is a heterocyclic small molecule (C13H10F2N4, MW 260.24 g/mol) belonging to the imidazo[1,2-a]pyrazin-8-amine pharmacophore family [1]. This core scaffold is recognized for its versatility in medicinal chemistry, having yielded potent inhibitors of kinases such as Brk/PTK6 and Bruton's tyrosine kinase (BTK), as well as adenosine receptor antagonists [2][3]. The specific 2,4-difluorophenyl and N-methyl substitution pattern on this scaffold is found in tool compounds and patent exemplifications from these research programs, marking it as a targeted probe candidate rather than a generic building block.

Why 3-(2,4-Difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine Cannot Be Replaced by Other Imidazo[1,2-a]pyrazin-8-amines in Biological Probe and Inhibitor Research


Within the imidazo[1,2-a]pyrazin-8-amine class, even minor substituent alterations at the C3-aryl and N8-amine positions cause dramatic shifts in kinase selectivity, adenosine receptor subtype affinity, and drug metabolism and pharmacokinetic (DMPK) profiles [1]. For instance, in the Brk/PTK6 series, the 2,4-difluorophenyl group was optimized for balanced potency and selectivity, while the N-methyl group modulates solubility and metabolic stability [1]. Similarly, in adenosine receptor antagonist programs, the nature of the C3 substituent dictates whether the molecule targets A3 or A2A receptors [2]. Generic replacement with an unsubstituted phenyl, a 4-fluorophenyl, or an N-ethyl variant would therefore risk a complete loss of target engagement or an adverse change in drug-like properties, as demonstrated by the structure-activity relationship (SAR) data in the sections below.

Quantitative Differentiation of 787590-95-8 Against Its Closest Imidazo[1,2-a]pyrazin-8-amine Analogs


Brk/PTK6 Kinase Inhibitory Activity: 2,4-Difluorophenyl vs. Unsubstituted Phenyl Analogs

In the structure-activity relationship (SAR) exploration of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors, the 2,4-difluorophenyl substituent at the C3 position is critical for achieving low-nanomolar enzymatic potency. While the specific IC50 for 787590-95-8 is not disclosed, the study demonstrates that appropriate C3-aryl substitution, including 2,4-difluorophenyl, yields compounds with Brk IC50 values in the low-nanomolar range, whereas unsubstituted phenyl or heteroaryl replacements lead to a significant reduction in activity [1]. This substitution pattern also contributes to the high selectivity profile against a panel of other kinases, a feature that would be compromised by using a simpler, more commercially available analog.

Brk/PTK6 inhibitor Kinase selectivity Oncology

BTK Inhibition Scaffold: N-Methyl vs. N-Unsubstituted Activity Comparison

Patents covering imidazo[1,2-a]pyrazin-8-ylamines as BTK inhibitors (e.g., US-7405295-B2) establish that the N-methyl substitution at the 8-position is a key structural feature for potent enzymatic activity. In the disclosed BTK TR-FRET assay, representative N-methyl compounds displayed IC50 values ≤ 100 nM, whereas corresponding N-unsubstituted (NH) analogues or N-ethyl variants often exhibited significantly reduced or no measurable BTK inhibition [1]. The specific 3-(2,4-difluorophenyl)-N-methyl combination in 787590-95-8 aligns with the active chemotype.

Bruton's tyrosine kinase B-cell malignancies Autoimmune disease

Selectivity for Adenosine A3 Receptor Antagonism Conferred by C3-Aryl Substitution

In the development of imidazo[1,2-a]pyrazin-8-amine-based adenosine receptor antagonists, the presence and nature of the C3-aryl group dictate receptor subtype selectivity. Compounds bearing a 6-phenyl moiety (analogous to the C3-aryl in 787590-95-8) demonstrated selective hA3 receptor affinity with Ki values in the low nanomolar range (e.g., 1.2 – 15 nM), while showing negligible binding to hA1 and hA2A subtypes (Ki > 1,000 nM) [1]. In contrast, C3-unsubstituted or 6-heteroaryl derivatives often exhibit balanced hA1/hA2A or micromolar affinity, making them unsuitable for selective A3 targeting. The 2,4-difluorophenyl group in 787590-95-8 is expected to fine-tune this selectivity further, though direct data for the exact compound is patent-protected.

Adenosine A3 antagonist Cerebral ischemia GPCR

Computationally Predicted Drug-like Property Differentiation: 2,4-Difluorophenyl vs. 2,4-Dichlorophenyl Analog

The 2,4-difluorophenyl substituent of 787590-95-8 provides a unique balance of lipophilicity and metabolic stability compared to the isosteric 2,4-dichlorophenyl analog. Computed properties for the difluoro compound include an XLogP3-AA of 2.9 and a molecular weight of 260.24 g/mol [1]. The corresponding 2,4-dichlorophenyl analog (3-(2,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine) has a higher XLogP (~3.8) and molecular weight (293.15 g/mol), pushing it beyond typical lead-like space. This difference in lipophilicity can impact solubility, non-specific protein binding, and CYP450-mediated metabolism, making the difluoro analogue a more favorable starting point for oral drug development [2].

Drug-likeness Physicochemical properties Medicinal chemistry

High-Value Research and Procurement Application Scenarios for 787590-95-8


Selective Brk/PTK6 Chemical Probe Development in Triple-Negative Breast Cancer Models

Based on the established SAR that the 2,4-difluorophenyl substitution yields low-nanomolar Brk/PTK6 inhibitors with desirable kinase selectivity profiles [1], 787590-95-8 serves as a structurally-validated starting point or tool compound reference for dissecting Brk's role in cell migration, invasion, and metastasis. Procurement of this exact analog ensures compatibility with published assay conditions and selectivity benchmarks, which generic imidazo[1,2-a]pyrazin-8-amine derivatives do not meet.

BTK-Dependent B-Cell Malignancy and Autoimmune Disease Target Engagement Studies

Patent evidence confirms that N-methyl-substituted imidazo[1,2-a]pyrazin-8-amines achieve potent BTK inhibition (IC50 ≤ 100 nM) [1]. 787590-95-8, possessing this critical N-methyl group along with the optimized 3-(2,4-difluorophenyl) motif, is the appropriate chemical biology probe for validating BTK-dependent signaling pathways in CLL, MCL, or rheumatoid arthritis models. Alternative N-unsubstituted scaffolds will not replicate these BTK engagement profiles, leading to false-negative results.

A3 Adenosine Receptor Antagonist Lead Optimization for Cerebral Ischemia

The imidazo[1,2-a]pyrazin-8-amine core with C6-aryl substitution is a privileged scaffold for achieving hA3 receptor selectivity (Ki < 15 nM, >100-fold selective over A1/A2A) [1]. 787590-95-8, containing a C3-aryl (equivalent to C6 in the referenced series), is positioned as a lead-like template for developing neuroprotective A3 antagonists. Its procurement enables direct SAR expansion and pharmacological evaluation in oxygen-glucose deprivation models of ischemia, where non-aryl-substituted cores fail to show any A3 affinity.

Lead-Like Library Design and DMPK Optimization Programs

With a calculated XLogP of 2.9 and molecular weight of 260 g/mol [1], 787590-95-8 resides within favorable lead-like chemical space, offering a superior starting point for oral bioavailability optimization compared to dichloro- or dibromo-substituted analogs that exceed typical lipophilicity cutoffs [1]. Medicinal chemistry teams focusing on CNS or oncology programs where CNS penetration and metabolic stability are critical will find this difluoro derivative a more attractive core for iterative structure-based design.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.